4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane CAS 2138423-39-7 properties
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane CAS 2138423-39-7 properties
CAS: 2138423-39-7 Formula: C₇H₁₁BrO Molecular Weight: 191.07 g/mol
Executive Summary
The search for saturated bioisosteres to replace planar aromatic rings is a dominant trend in modern drug discovery, driven by the need to improve physicochemical properties (solubility, logP) and escape "flatland" (increasing Fsp³). 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (CAS 2138423-39-7) represents a cutting-edge building block in this domain.
This compound serves as a rigid, saturated bioisostere for ortho-substituted benzenes or 1,2-disubstituted cyclobutanes . Unlike the more common bicyclo[1.1.1]pentanes (BCPs), the 2-oxabicyclo[2.1.1]hexane core introduces an ether oxygen, which lowers lipophilicity and offers unique hydrogen-bond accepting capabilities while maintaining a defined exit vector geometry. This guide details its properties, synthesis, and application in medicinal chemistry.[1][2][3]
Chemical Identity & Physicochemical Properties[4][5][6]
The molecule features a bridged bicyclic ether core with a bridgehead methyl group and a reactive bromomethyl handle. The rigidity of the [2.1.1] system locks the substituents into a specific conformation, reducing the entropic penalty upon binding to biological targets.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow oil | Low melting point solid in high purity |
| Boiling Point | ~210–220 °C (Predicted) | Decomposes at high T; distill under vacuum |
| Density | ~1.35 g/cm³ | Estimated based on halogenated analogs |
| LogP (Calc) | 1.5 – 1.8 | Significantly lower than benzyl bromide (LogP ~2.9) |
| TPSA | 9.23 Ų | Ether oxygen contribution |
| H-Bond Acceptors | 1 | Ether oxygen |
| Reactivity | High (Primary Alkyl Bromide) | Excellent substrate for Sɴ2 reactions |
Medicinal Chemistry Rationale: The "Ortho" Mimic
The primary value of the 2-oxabicyclo[2.1.1]hexane scaffold lies in its geometric similarity to ortho-substituted arenes, but with improved metabolic and solubility profiles.[4]
Structural Bioisosterism
In a benzene ring, ortho substituents are separated by a 60° angle. In the 2-oxabicyclo[2.1.1]hexane system, the angle between the C1 (bridgehead) and C4 (bridgehead) substituents mimics this "kinked" geometry, unlike the linear (180°) vector of bicyclo[1.1.1]pentanes.
-
Vector Orientation: The C1-Methyl and C4-Bromomethyl groups project at an angle that superimposes well over 1,2-disubstituted benzenes.
-
Solubility: The ether oxygen (position 2) reduces logD and increases aqueous solubility compared to the all-carbon bicyclo[2.1.1]hexane or the parent phenyl ring.
-
Metabolic Stability: The bridgehead positions are blocked (methyl and bromomethyl), and the rigid bicyclic cage resists oxidative metabolism (e.g., P450 hydroxylation) better than flexible alkyl chains.
Diagram 1: Bioisosteric Relationship & Vector Analysis
Caption: Structural comparison highlighting the transition from planar benzene to the 3D-rich 2-oxabicyclo[2.1.1]hexane core, emphasizing improved physicochemical parameters.
Synthesis & Manufacturing
The synthesis of 2-oxabicyclo[2.1.1]hexanes is non-trivial due to the ring strain. The most authoritative route, developed by Pavel Mykhailiuk (Enamine) , utilizes an iodocyclization strategy. However, for the specific bromomethyl derivative, a modification of the alcohol intermediate is typically employed.
The Iodocyclization Route (Primary Pathway)
This method constructs the bicyclic core from readily available methylenecyclobutanes or similar acyclic precursors via electrophilic cyclization.
-
Precursor Assembly: Starting from a substituted methylene cyclobutane or a suitably substituted alkene.
-
Iodocyclization: Treatment with iodine (
) or NIS triggers the formation of the ether bridge, closing the [2.1.1] ring system. -
Functional Group Interconversion (FGI): The resulting iodide is converted to the alcohol (hydroxymethyl) and subsequently to the bromide using
(Appel reaction) or .
Photochemical [2+2] Route (Alternative)
A Paternò-Büchi reaction between a carbonyl compound and a substituted alkene can also yield the oxabicyclo core, though this is often less scalable for this specific substitution pattern than the iodocyclization route.
Diagram 2: Synthetic Pathway Logic
Caption: The dominant synthetic workflow involving iodocyclization followed by functional group manipulation to install the bromomethyl handle.
Experimental Protocol: Nucleophilic Substitution
The most common application of CAS 2138423-39-7 is as an electrophile to attach the oxabicyclo[2.1.1]hexane motif to an amine (drug core).
Protocol: N-Alkylation of a Secondary Amine
Objective: To couple 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane with a secondary amine (
Reagents:
-
Amine substrate (1.0 equiv)
-
CAS 2138423-39-7 (1.2 equiv)
-
Cesium Carbonate (
) or DIPEA (2.0 - 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Sodium Iodide (NaI) (0.1 equiv, catalytic - optional Finkelstein activation)
Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(3.0 mmol) in one portion. -
Electrophile Addition: Add 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (1.2 mmol) dropwise. Note: If the bromide is sluggish, add 10 mol% NaI to generate the more reactive iodide in situ.
-
Reaction: Seal the vial and heat to 60–80 °C. Monitor by LC-MS. Reaction times typically range from 4 to 16 hours.
-
Work-up: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or preparative HPLC (Reverse phase).
Self-Validating Checkpoint:
-
LC-MS: Look for the mass shift of +111 Da (C₇H₁₁O fragment) relative to the starting amine.
-
NMR: The product should show distinctive bridgehead protons (CH₂) for the bicyclic system, typically appearing as multiplets in the 1.5–2.5 ppm region, and the methylene linker protons adjacent to the nitrogen.
Safety & Handling
-
Hazards: As an alkyl bromide, this compound is a potential lachrymator and skin irritant . It acts as an alkylating agent; handle with extreme care to avoid DNA alkylation risks.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The ether bridge is stable, but the bromide can degrade (discolor) upon prolonged exposure to light or moisture.
-
Disposal: Quench excess alkylating agent with an amine-based waste stream or dilute sodium hydroxide before disposal into halogenated organic waste.
References
-
Mykhailiuk, P. K. (2024).[1][2][5][6] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.
-
Levterov, V. V., et al. (2023).[4][6] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[6]
-
Enamine Ltd. (2024).[1] Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity. Enamine Building Blocks Collection.
-
Lorthioir, O., et al. (2024).[2][5] Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. [5]
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
